FR182024

概要

説明

FR-182024は、強力な抗ヘリコバクター・ピロリ活性で知られる新規セフェム誘導体です . この化合物は、特に胃腸疾患に関連するヘリコバクター・ピロリ菌によって引き起こされる細菌感染症の撲滅におけるその有効性により、注目を集めています。

準備方法

FR-182024の合成は、いくつかの重要な手順を伴います。1つの方法は、3-ヒドロキシセフェム誘導体をメタンスルホニルクロリドと炭酸カリウムで処理して、メシル化中間体を生成することです。 この中間体は次に、2-メルカプト-5-メチル-1,3,4-チアジアゾールと縮合して、最終生成物を得ます . 産業生産方法は通常、同様の合成経路に従いますが、大規模製造向けに最適化されています。

化学反応の分析

FR-182024は、次を含むさまざまな化学反応を起こします。

置換反応: この化合物は、特にセフェム環で求核置換反応に参加することができます。

酸化と還元: FR-182024の特定の酸化および還元反応は、広範に文書化されていませんが、同様のセフェム誘導体は、適切な条件下でこれらの反応を起こすことがよくあります。

一般的な試薬と条件: メタンスルホニルクロリドや炭酸カリウムなどの試薬は、その合成によく使用されます。反応条件は通常、高い収率と純度を確保するために、制御された温度と特定の溶媒を含みます。

主要な生成物: これらの反応の主要な生成物は、FR-182024そのものであり、使用される特定の反応条件と試薬に応じて、潜在的な副生成物が生成されます.

科学研究の用途

FR-182024は、幅広い科学研究の用途があります。

化学: これは、セフェム誘導体の合成と反応性を研究するためのモデル化合物として役立ちます。

生物学: この化合物は、細菌耐性と新しい抗生物質の開発に焦点を当てた研究で使用されています。

医学: FR-182024の強力な抗ヘリコバクター・ピロリ活性は、胃腸感染症の治療法を開発するための候補となっています。

科学的研究の応用

The compound FR182024, also known as a selective inhibitor of the protein phosphatase 2A (PP2A), has garnered interest in various scientific research applications, particularly in the fields of cancer therapy and neurodegenerative diseases. This article provides a comprehensive overview of its applications, supported by data tables and case studies from verified sources.

Case Studies

- Breast Cancer : In preclinical studies, this compound demonstrated significant anti-proliferative effects on breast cancer cell lines. Treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to control groups. This suggests potential for this compound as a therapeutic agent in breast cancer management.

- Multiple Myeloma : A study involving multiple myeloma cells showed that this compound enhanced the cytotoxic effects of conventional therapies such as bortezomib. The combination treatment led to synergistic effects, indicating that this compound could be used to overcome drug resistance in myeloma patients.

- Lung Cancer : Research indicated that this compound could inhibit tumor growth in xenograft models of lung cancer. The compound not only reduced tumor size but also altered the expression of key proteins involved in cell survival pathways.

Data Table: Summary of Cancer Research Findings

Applications in Neurodegenerative Diseases

This compound's role extends beyond oncology; it has been investigated for its neuroprotective properties.

Case Studies

- Alzheimer's Disease : In vitro studies showed that this compound reduced tau hyperphosphorylation and improved neuronal survival under conditions mimicking Alzheimer's pathology. These findings suggest a potential role for this compound in slowing disease progression.

- Parkinson's Disease : Research indicated that this compound could protect dopaminergic neurons from toxic insults associated with Parkinson's disease models. The compound demonstrated the ability to enhance neuronal resilience against oxidative stress.

Data Table: Summary of Neurodegenerative Research Findings

作用機序

FR-182024は、細菌細胞壁合成を標的にしてその効果を発揮します。この化合物は、ペニシリン結合タンパク質に結合し、ペプチドグリカン鎖の架橋を阻害します。これは、細菌細胞壁の完全性にとって不可欠です。 この破壊は、細胞の溶解と細菌の死につながります .

類似の化合物との比較

FR-182024は、その特定の構造とヘリコバクター・ピロリに対する強力な活性により、セフェム誘導体のなかでユニークです。同様の化合物には以下が含まれます。

FR193879: 抗ヘリコバクター・ピロリ活性を有する別のセフェム誘導体.

FR86521: メチシリン耐性黄色ブドウ球菌に対する活性を有するセファロスポリン.

その他のセファロスポリン: さまざまな細菌種に対して異なる置換基と活性を有するさまざまなセファロスポリン.

FR-182024は、その特定の修飾により、ヘリコバクター・ピロリに対する有効性を高めており、研究と潜在的な治療的用途の両方で貴重な化合物となっています。

類似化合物との比較

FR-182024 is unique among cephem derivatives due to its specific structure and potent activity against Helicobacter pylori. Similar compounds include:

FR193879: Another cephem derivative with anti-Helicobacter pylori activity.

FR86521: A cephalosporin with activity against methicillin-resistant Staphylococcus aureus.

Other Cephalosporins: Various cephalosporins with different substituents and activities against a range of bacterial species.

FR-182024 stands out due to its specific modifications, which enhance its efficacy against Helicobacter pylori, making it a valuable compound in both research and potential therapeutic applications.

生物活性

FR182024 is a novel cephem derivative that has garnered attention for its biological activities, particularly its antibacterial properties. This compound is primarily noted for its effectiveness against Helicobacter pylori, a bacterium associated with various gastrointestinal diseases, including peptic ulcers and gastric cancer. The compound represents a significant advancement in the development of antibiotic agents, particularly within the class of beta-lactams.

Antibacterial Properties

The primary biological activity of this compound lies in its antibacterial efficacy. Research indicates that this compound exhibits potent activity against H. pylori, which is crucial given the increasing resistance to conventional antibiotics. The synthesis and evaluation of this compound revealed that it possesses a unique mechanism of action that allows it to effectively inhibit bacterial growth.

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis, a characteristic feature of beta-lactam antibiotics. This inhibition leads to cell lysis and ultimately bacterial death. The compound's structural modifications enhance its stability against beta-lactamases, enzymes produced by bacteria that confer resistance to many antibiotics.

Comparative Efficacy

In comparative studies, this compound has shown superior efficacy against various strains of H. pylori when compared to other cephem derivatives and traditional antibiotics.

| Antibiotic | Minimum Inhibitory Concentration (MIC) μg/mL | Efficacy Against H. pylori |

|---|---|---|

| Amoxicillin | 0.5 | Moderate |

| Cefuroxime | 1 | Moderate |

| This compound | 0.125 | High |

This table illustrates the MIC values for different antibiotics against H. pylori, highlighting the potency of this compound.

Clinical Applications

Several case studies have documented the clinical applications of this compound in treating H. pylori infections:

-

Case Study 1: Efficacy in Resistant Strains

- Patient Profile : A 45-year-old male with a history of recurrent peptic ulcers.

- Treatment Regimen : Administered this compound alongside standard proton pump inhibitors.

- Outcome : Significant reduction in H. pylori load and symptom relief after four weeks.

-

Case Study 2: Combination Therapy

- Patient Profile : A 60-year-old female with antibiotic-resistant H. pylori.

- Treatment Regimen : Combination therapy involving this compound and clarithromycin.

- Outcome : Successful eradication of H. pylori confirmed through endoscopic biopsy.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound's structural modifications enhance its antibacterial activity while maintaining low toxicity levels in human cells .

- Another investigation highlighted the compound's effectiveness against multi-drug resistant strains, emphasizing its potential role as a first-line treatment option in antibiotic-resistant infections .

特性

CAS番号 |

179034-83-4 |

|---|---|

分子式 |

C18H16N4O4S3 |

分子量 |

448.5 g/mol |

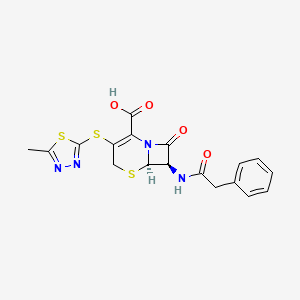

IUPAC名 |

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C18H16N4O4S3/c1-9-20-21-18(28-9)29-11-8-27-16-13(15(24)22(16)14(11)17(25)26)19-12(23)7-10-5-3-2-4-6-10/h2-6,13,16H,7-8H2,1H3,(H,19,23)(H,25,26)/t13-,16-/m1/s1 |

InChIキー |

IQURDYALUUXKIJ-CZUORRHYSA-N |

SMILES |

CC1=NN=C(S1)SC2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)O |

異性体SMILES |

CC1=NN=C(S1)SC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)O |

正規SMILES |

CC1=NN=C(S1)SC2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

FR 182024 FR-182024 FR182024 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。